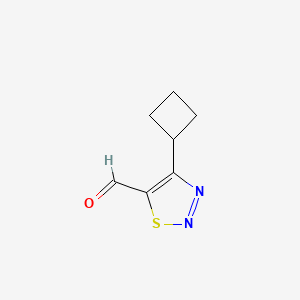
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of scientific research.
准备方法
The synthesis of 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of an aldehyde with an acid and a thiourea or urea under specific reaction conditions. The reaction typically requires a solvent such as chloroform or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
作用机制
The mechanism of action of 4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain microbial strains by interfering with their metabolic processes . In cancer research, it exerts its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
4-Cyclobutyl-1,2,3-thiadiazole-5-carbaldehyde can be compared with other similar compounds such as 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and 7-(Dimethylamino)benzo[ c ][1,2,5]thiadiazole-4-carbaldehyde . While these compounds share a similar thiadiazole scaffold, this compound is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C7H8N2OS |
|---|---|
分子量 |
168.22 g/mol |
IUPAC 名称 |
4-cyclobutylthiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-7(8-9-11-6)5-2-1-3-5/h4-5H,1-3H2 |
InChI 键 |
NJQPXJLLDWGXOT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=C(SN=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















